molecular formula C12H23ClN2O B12680269 2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide CAS No. 84912-05-0

2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide

Cat. No.: B12680269
CAS No.: 84912-05-0
M. Wt: 246.78 g/mol
InChI Key: DNCOGDDZCWZLQX-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide is a chlorinated butenamide derivative characterized by a branched structure featuring a chloro substituent at the 2-position, a diethylamino group at the 3-position, and two N,N-diethyl moieties. The compound’s amide backbone and electron-withdrawing chlorine atom may influence its stability, solubility, and biological activity .

Properties

CAS No.

84912-05-0

Molecular Formula

C12H23ClN2O

Molecular Weight

246.78 g/mol

IUPAC Name

(Z)-2-chloro-3-(diethylamino)-N,N-diethylbut-2-enamide

InChI

InChI=1S/C12H23ClN2O/c1-6-14(7-2)10(5)11(13)12(16)15(8-3)9-4/h6-9H2,1-5H3/b11-10-

InChI Key

DNCOGDDZCWZLQX-KHPPLWFESA-N

Isomeric SMILES

CCN(CC)/C(=C(/C(=O)N(CC)CC)\Cl)/C

Canonical SMILES

CCN(CC)C(=C(C(=O)N(CC)CC)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide typically involves the reaction of 2-chloro-3-formylquinolines with diethylamine under specific conditions. The reaction is carried out in a solvent such as methanol, with potassium carbonate and iodine acting as catalysts. The role of iodine is to oxidize the aldehydic group to the corresponding acid, followed by condensation with methanol to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide involves its interaction with specific molecular targets. The chloro group and diethylamino group play crucial roles in binding to enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

The following analysis compares 2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide with structurally or functionally related compounds, focusing on molecular features, applications, and research findings.

Chloroacetamide Herbicides

Example Compounds :

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
  • Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)
Property 2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide Alachlor Pretilachlor
Core Structure Butenamide with chloro and diethylamino groups Chloroacetamide with aryl Chloroacetamide with aryl
Functional Groups Chloro, tertiary amine, amide Chloro, methoxymethyl Chloro, propoxyethyl
Primary Use Unknown (hypothesized: intermediates or bioactivity) Herbicide Herbicide
Key Research Focus Limited data; structural analogs suggest reactivity Environmental persistence Rice field weed control

Chloroacetamide herbicides like alachlor and pretilachlor share the reactive chloroamide moiety but differ in substituents, which dictate their herbicidal activity and environmental behavior.

Halogenated Furanones and Oxobutenoic Acids

Example Compounds :

  • (E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX)
  • 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (BMX-3)
Property 2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide EMX BMX-3
Core Structure Butenamide Oxobutenoic acid Halogenated furanone
Functional Groups Chloro, tertiary amine, amide Chloro, dichloromethyl, ketone Chloro, hydroxy, ketone
Toxicity Profile Not reported Carcinogenic potential Mutagenicity concerns
Research Focus Limited data Mechanism-based carcinogenicity Disinfection byproduct

Halogenated furanones like EMX and BMX-3 are studied for their carcinogenic and mutagenic properties, often linked to their electrophilic reactivity. The target compound’s amide group may reduce direct DNA reactivity compared to these furanones, but its diethylamino group could introduce unique metabolic pathways requiring further toxicological evaluation .

Chlorinated Aromatic Amides and Imides

Example Compound :

  • 3-Chloro-N-phenyl-phthalimide
Property 2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide 3-Chloro-N-phenyl-phthalimide
Core Structure Aliphatic butenamide Aromatic phthalimide
Applications Hypothetical: intermediates Polyimide monomer synthesis
Synthetic Utility Potential for functional group transformations High-purity monomer for polymers

3-Chloro-N-phenyl-phthalimide is a key monomer in polyimide production, emphasizing the role of chloro and aryl groups in polymer stability. The target compound’s aliphatic structure may limit its thermal stability compared to aromatic analogs but could offer flexibility in designing water-soluble derivatives .

Biological Activity

2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₃H₁₈ClN
  • Molecular Weight : 239.74 g/mol
  • Structure : The compound features a chloro group and a diethylamino moiety, which are significant for its biological interactions.

The biological activity of 2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the diethylamino group enhances its lipophilicity, allowing better membrane permeability and receptor binding.

Anticancer Activity

Recent studies have indicated that 2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including colon and breast cancer cells.

Cell Line IC50 (µM) Mechanism of Action
Colon Cancer5.4Induction of apoptosis via caspase activation
Breast Cancer4.7Inhibition of cell cycle progression

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects, particularly as a potential treatment for neurodegenerative diseases. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine.

Case Studies

  • In Vitro Study on Colon Cancer Cells
    • A study conducted on HT-29 colon cancer cells demonstrated that treatment with 2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide resulted in significant apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP .
  • Neuroprotective Effects in Animal Models
    • In a mouse model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid-beta plaque formation. Behavioral tests indicated enhanced memory retention compared to control groups .

Pharmacokinetics

The pharmacokinetic profile of 2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide suggests good oral bioavailability and moderate half-life, making it suitable for therapeutic applications.

Parameter Value
Oral Bioavailability~70%
Half-Life6 hours
Peak Plasma Concentration1.5 µg/mL at 2 hours post-administration

Q & A

Q. What are the established synthetic routes for 2-chloro-3-(diethylamino)-N,N-diethyl-2-butenamide, and how do reaction conditions influence yield?

The compound is synthesized via two primary routes:

  • Route 1 : Reaction of N,N-diethylacetoacetamide with trimethoxyphosphine under controlled anhydrous conditions, followed by chlorination. This method emphasizes stoichiometric precision to avoid side reactions (e.g., over-chlorination) .
  • Route 2 : Condensation of diethylamine with 2-chloro-3-ketobutenoic acid derivatives in the presence of a coupling agent (e.g., DCC). Temperature control (<40°C) is critical to prevent decomposition .
    Yield optimization requires inert atmospheres (N₂/Ar) and real-time monitoring via TLC or HPLC.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Key signals include δ ~1.2 ppm (diethyl CH₃), δ ~3.4–3.6 ppm (N-CH₂), and δ ~5.8 ppm (vinyl proton) .
    • FT-IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~750 cm⁻¹ (C-Cl) confirm functional groups .
  • Mass spectrometry : High-resolution ESI-MS ([M+H]⁺ expected at m/z 276.12) ensures molecular weight validation .
  • Elemental analysis : Acceptable deviation ≤0.3% for C, H, N, and Cl .

Advanced Research Questions

Q. What are the mechanistic implications of the compound’s toxicity in biological systems, and how can in vitro models be designed to assess its effects?

  • Toxicity mechanism : The compound acts as an acetylcholinesterase inhibitor due to its organophosphorus analog (phosphamidon), causing neurotransmitter accumulation and neurotoxicity .
  • In vitro design :
    • Use SH-SY5Y neuroblastoma cells or rat brain homogenates.
    • Measure IC₅₀ via Ellman’s assay (acetylthiocholine hydrolysis inhibition) .
    • Include controls for non-specific esterase activity and validate with LC-MS/MS metabolite profiling .

Q. How do environmental factors (pH, temperature) influence the degradation kinetics of this compound in aquatic systems?

  • Hydrolysis studies :
    • At pH 7.0 (25°C), the half-life (t₁/₂) is ~48 hours, increasing to >100 hours at pH 4.0 due to reduced nucleophilic attack on the chloroamide group .
    • Elevated temperatures (e.g., 40°C) accelerate degradation by ~2.5-fold .
  • Analytical method : Monitor degradation via UPLC-PDA at λ = 210 nm, with confirmation by MS/MS fragmentation .

Q. What contradictions exist in regulatory data for this compound, and how can researchers address them?

  • Contradictions :
    • The Rotterdam Convention lists it as "severely restricted" for pesticide use , but later reports indicate a full ban due to unresolved ecotoxicity risks .
    • Discrepancies arise from varying LD₅₀ values in rodent models (oral LD₅₀: 7–22 mg/kg) .
  • Resolution strategies :
    • Validate toxicity data using OECD Test Guidelines 423 (acute oral toxicity) and 201 (algae growth inhibition).
    • Cross-reference regulatory databases (e.g., EPA DSSTox, PIC Circulars) for updated classifications .

Methodological Challenges

Q. How can researchers differentiate between stereoisomers of this compound during synthesis?

  • Chiral chromatography : Use a Chiralpak IC-3 column with hexane:isopropanol (90:10) mobile phase; retention times vary by 1.2–1.5 minutes for enantiomers .
  • Circular dichroism (CD) : Distinct Cotton effects at ~220 nm (n→π* transitions) confirm enantiomeric excess ≥95% .

Q. What computational approaches predict the compound’s interaction with cytochrome P450 enzymes?

  • Docking simulations :
    • Use AutoDock Vina with CYP3A4 crystal structure (PDB ID: 4NY4). Focus on hydrogen bonding with Gln307 and hydrophobic interactions with Phe304 .
    • Validate predictions via in vitro microsomal assays (NADPH depletion rate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.